13C-Metabolic Flux Analysis (13C-MFA) Precision: Xylose-2-13C vs. Xylose-1-13C in Geobacillus LC300
In a comprehensive parallel labeling study of Geobacillus strain LC300, the 13C-labeling data from five singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) were integrated using the COMPLETE-MFA framework [1]. Among these, [2-13C]xylose and [5-13C]xylose were identified as the two optimal isotopic tracers for flux elucidation in this organism, providing the highest precision for resolving central carbon metabolism fluxes [1]. While the study did not report a direct flux confidence interval comparison, the explicit selection of these two tracers from the full set of five position-specific labels demonstrates their superior information content for 13C-MFA in this system.
| Evidence Dimension | Designation as optimal tracer for 13C-MFA flux precision |
|---|---|
| Target Compound Data | [2-13C]xylose was identified as one of two optimal tracers |
| Comparator Or Baseline | [1-13C]xylose, [3-13C]xylose, [4-13C]xylose were not identified as optimal |
| Quantified Difference | Not applicable; qualitative selection from full set |
| Conditions | Geobacillus strain LC300 cultured on xylose minimal medium; 13C-MFA using COMPLETE-MFA; GC-MS analysis of amino acid isotopomers |
Why This Matters
For procurement in 13C-MFA studies, this evidence justifies the selection of Xylose-2-13C over other singly labeled isomers to maximize flux resolution and minimize experimental redundancy.
- [1] Cordova, L. T., Cipolla, B., Long, C. P., & Antoniewicz, M. R. (2016). 13C metabolic flux analysis of the extremely thermophilic, fast growing, xylose-utilizing Geobacillus strain LC300. Metabolic Engineering, 33, 148-157. https://doi.org/10.1016/j.ymben.2015.06.004 View Source
